molecular formula C9H9BrN2O2 B13665605 2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole

2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole

Cat. No.: B13665605
M. Wt: 257.08 g/mol
InChI Key: YLEVJQIKXUKIJB-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole typically involves the bromination of 5,6-dimethoxy-1H-benzo[d]imidazole. One common method is the reaction of 5,6-dimethoxy-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 5,6-dimethoxy-1H-benzo[d]imidazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted benzimidazole derivatives.

    Oxidation Reactions: Quinones or other oxidized benzimidazole derivatives.

    Reduction Reactions: Reduced benzimidazole derivatives.

Scientific Research Applications

2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1H-benzimidazole
  • 5,6-Dimethoxy-1H-benzo[d]imidazole
  • 2-Bromo-5,6-dichloro-1H-benzo[d]imidazole

Uniqueness

2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole is unique due to the presence of both bromine and methoxy groups on the benzimidazole ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-bromo-5,6-dimethoxy-1H-benzimidazole

InChI

InChI=1S/C9H9BrN2O2/c1-13-7-3-5-6(4-8(7)14-2)12-9(10)11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

YLEVJQIKXUKIJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)Br)OC

Origin of Product

United States

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